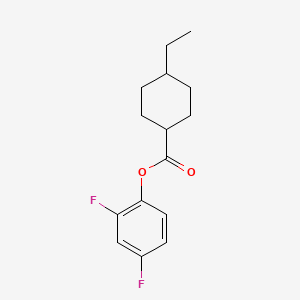
2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C15H18F2O2 It is a derivative of cyclohexane carboxylate, where the cyclohexane ring is substituted with a 2,4-difluorophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate typically involves the esterification of 4-ethylcyclohexane-1-carboxylic acid with 2,4-difluorophenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The cyclohexane ring provides structural stability, while the ester group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 2,4-Difluorophenyl 4-methylcyclohexane-1-carboxylate
- 2,4-Difluorophenyl 4-propylcyclohexane-1-carboxylate
- 2,4-Difluorophenyl 4-butylcyclohexane-1-carboxylate
Comparison: Compared to its analogs, 2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate has a unique balance of hydrophobic and hydrophilic properties due to the ethyl group and fluorine atoms. This balance can influence its solubility, reactivity, and biological activity, making it a distinct compound in its class.
Properties
CAS No. |
89203-88-3 |
|---|---|
Molecular Formula |
C15H18F2O2 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
(2,4-difluorophenyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18F2O2/c1-2-10-3-5-11(6-4-10)15(18)19-14-8-7-12(16)9-13(14)17/h7-11H,2-6H2,1H3 |
InChI Key |
BDOPKEWYJSZUOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















